molecular formula C14H11NO3 B160868 2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 5450-40-8

2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B160868
CAS RN: 5450-40-8
M. Wt: 241.24 g/mol
InChI Key: XKPZHSCHHBRGLY-UHFFFAOYSA-N
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Description

“2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” is a chemical compound with the molecular formula C10H9NO3 . It is also known by other names such as “1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-” and "1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[(2-hydroxyethyl)amino]" .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound named “6-((2-hydroxyethyl)thio)-2-(quinolin-8-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione” was synthesized using N-(Quinolin-8-yl)-4-bromo-1,8-naphthalimide and mercaptoethanol in the presence of potassium carbonate anhydrous .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. The InChI key for this compound is XKPZHSCHHBRGLY-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in the synthesis of novel fluorescent molecules, designed to display an OFF-ON and ON-OFF photoelectron transfer fluorescence switch upon interaction with a proton-donor drug .


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 506.0±52.0 °C and a predicted density of 1.45±0.1 g/cm3 .

Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

Sakram et al. (2018) investigated the microwave-assisted synthesis of novel derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione, focusing on their antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus. This research contributes to understanding the potential of these compounds in antimicrobial applications (Sakram et al., 2018).

Synthesis for Antimicrobial Evaluation

Kuran et al. (2012) synthesized aminoalkyl derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-diones and evaluated their antimicrobial properties against various bacteria and the yeast Candida albicans. This work highlights the compound's potential in creating effective antimicrobials (Kuran et al., 2012).

Application in Thermally Activated Delayed Fluorescent Emitters

Yun and Lee (2017) explored the use of benzoisoquinoline-1,3-dione as an electron acceptor in thermally activated delayed fluorescent (TADF) emitters. This research demonstrates the compound's application in the field of material science, particularly in creating efficient fluorescent materials (Yun & Lee, 2017).

Polymer Stabilization and Brightening

Bojinov et al. (2005) synthesized novel adducts combining 1H-benzo[de]isoquinoline-1,3(2H)-dione with benzotriazole for polymer stabilization and brightening. This study is significant in polymer chemistry for enhancing the stability and appearance of polymers (Bojinov et al., 2005).

Nonlinear Optical Properties

Abidin et al. (2013) investigated the nonlinear optical properties of 2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, highlighting its potential in photonics and optical applications. This study provides insights into the material's optical characteristics under high-frequency laser irradiation (Abidin et al., 2013).

Chemosensors for Ion Detection

Zhang et al. (2020) synthesized derivatives of 1H-benzo[de]isoquinoline-1,3(2H)-dione as efficient reversible colorimetric and fluorescent chemosensors for fluoride ion detection. This highlights its utility in chemical sensing technologies (Zhang et al., 2020).

Targeting Breast Cancer

Gilbert et al. (2020) reported the use of a naphthalimide analogue, a derivative of 1H-benzo[de]isoquinoline-1,3(2H)-dione, as a potent molecule for targeting breast cancer. This research contributes to the understanding of cancer therapy and the role of such compounds in targeting specific cancer types (Gilbert et al., 2020).

Novel Compounds from Musa Basjoo

Ma et al. (2021) isolated new benzo[de]isoquinoline derivatives from Musa basjoo, expanding the natural source and potential applications of these compounds in various scientific fields (Ma et al., 2021).

Future Directions

The compound and its derivatives have potential applications in various fields. For instance, they can be used in the synthesis of fluorescent probes for drug delivery sensors . They can also be used in the detection and quantification of acidic drugs and biomolecules .

properties

IUPAC Name

2-(2-hydroxyethyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c16-8-7-15-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(15)18/h1-6,16H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPZHSCHHBRGLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202909
Record name NSC 11547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

CAS RN

5450-40-8
Record name 2-Naphthalimidoethyl alcohol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5450-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11547
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC 11547
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80202909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NAPHTHALIMIDOETHYL ALCOHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1N3AMB16I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
P Yadav, H Laddha, M Agarwal, R Gupta - Journal of Molecular Liquids, 2021 - Elsevier
A novel hydrazone Schiff's base, (E)-6-(2-(2,4-dihydroxybenzylidene)hydrazinyl)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, DHB based on 1,8-naphthalimide has …
Number of citations: 18 www.sciencedirect.com
Z Bao, C Qin, J Wang, J Sun, L Dai, G Chen… - Sensors and Actuators B …, 2018 - Elsevier
A novel 1, 8-naphthalimide-based derivative, named as (E)-6-(2-((1H-pyrrol-2-yl)methylene)hydrazinyl)-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (HHBD), was …
Number of citations: 39 www.sciencedirect.com
Y Yan, S Zhu, Z Chen, Y Ji - Journal of Applied Spectroscopy, 2022 - Springer
A fluorescent probe II, 6-azido-2-(2-hydroxyethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione with specific identification environment H 2 S, was designed and synthesized based on 4-…
Number of citations: 4 link.springer.com
P Yadav, H Laddha, M Agarwal, HS Kushwaha… - Journal of Fluorine …, 2021 - Elsevier
In this work, an optochromogenic receptor NC, (E)-2-(2-hydroxyethyl)-6-(2-(1-(6-nitro-2-oxo-2H-chromen-3-yl)ethylidene)hydrazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been …
Number of citations: 13 www.sciencedirect.com
M Hollauf, M Cajlakovič, M Tscherner, S Köstler… - Monatshefte für Chemie …, 2017 - Springer
Highly fluorescent and photostable (2-alkyl)-1H-benzo[de]isoquinoline-1,3(2H)-diones with a polymerizable norbornene scaffold have been synthesized and polymerized using ring-…
Number of citations: 8 link.springer.com
K Muthamma, K Nair, D Sunil, SD Kulkarni… - Journal of Molecular …, 2022 - Elsevier
Unique characteristics of pigments in printing inks are essential in achieving multi-level security features in genuine articles to combat counterfeiting. This study reports the synthesis …
Number of citations: 3 www.sciencedirect.com
Y Bhatt, P Kumari, D Sunil, SA Rao, P Shetty… - Chemical Papers, 2021 - Springer
The deterioration of iron-based alloys, especially mild steel (MS) is one amongst the most challenging problems faced in various chemical industries. The present work focuses on the …
Number of citations: 10 link.springer.com
JR Baker, BL Pollard, AJS Lin, J Gilbert… - …, 2021 - Wiley Online Library
To exploit the interaction of the aryl hydrocarbon receptor (AhR) pathway in developing breast‐cancer‐specific cytotoxic compounds, we examined the breast cancer selectivity and the …
H Ulla, MR Kiran, B Garudachari, MN Satyanarayan… - Optical Materials, 2014 - Elsevier
In this paper, we report the synthesis and characterization of six 1,8-naphthalimides [4a–4c and 5a–5c] obtained by the substitution of electron donating halogen–phenoxy groups at the …
Number of citations: 51 www.sciencedirect.com
F Fueyo-Gonzalez, M Fernandez-Gutierrez… - European Journal of …, 2020 - Elsevier
The photophysical properties of naphthalimide-based fluorophores can be easily tuned by chemical manipulation of the substituents on that privileged scaffold. Replacement of a OMe …
Number of citations: 9 www.sciencedirect.com

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